9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]-
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Overview
Description
9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methylene bridge linking the anthracenone core to a 2,5-dimethoxyphenyl group. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, where 9(10H)-anthracenone reacts with 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracenol derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Scientific Research Applications
9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent marker in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- involves its interaction with molecular targets through various pathways:
Photophysical Properties: The compound exhibits strong fluorescence, making it useful in photophysical studies and imaging applications.
Molecular Interactions: It can interact with biological macromolecules, potentially disrupting cellular processes and exhibiting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Dimethylanthracene: Exhibits similar photophysical properties but with different substitution patterns.
Anthraquinone: An oxidized derivative of anthracene with distinct chemical properties and applications.
Uniqueness
9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]- is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts specific photophysical and chemical properties. This makes it particularly useful in applications requiring specific fluorescence characteristics and reactivity.
Properties
CAS No. |
198134-50-8 |
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Molecular Formula |
C23H18O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
10-[(2,5-dimethoxyphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C23H18O3/c1-25-16-11-12-22(26-2)15(13-16)14-21-17-7-3-5-9-19(17)23(24)20-10-6-4-8-18(20)21/h3-14H,1-2H3 |
InChI Key |
PNFUAKUEYGBPKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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